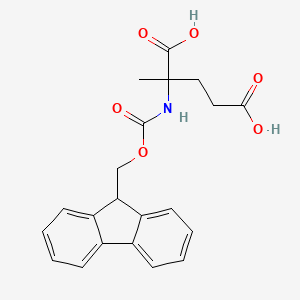

Fmoc-alpha-methyl-DL-glutamic acid

Description

Contextualizing Non-Proteinogenic Alpha-Methylated Amino Acids in Peptide Science

The 20 proteinogenic amino acids, the fundamental building blocks of proteins, offer a vast but finite chemical space for peptide design. To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation and limited conformational diversity, scientists have turned to non-proteinogenic amino acids. These are amino acids that are not naturally encoded in the genetic code.

Alpha-methylated amino acids are a prominent class of non-proteinogenic amino acids that feature a methyl group at the alpha-carbon, the central carbon atom of the amino acid. This seemingly small modification has profound consequences for the properties of the resulting peptide. The introduction of alpha-methylated amino acids can significantly enhance the metabolic stability of peptides, making them more resistant to breakdown by proteases in the body. enamine.net

The Role of Alpha-Methylation in Constraining Peptide Conformation and Enhancing Stability

The presence of the alpha-methyl group introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone. This conformational constraint plays a crucial role in pre-organizing the peptide into specific secondary structures, such as helices and turns. By reducing the entropic penalty associated with folding, alpha-methylation can stabilize desired conformations, which is often critical for biological activity. enamine.netnih.gov

Furthermore, the increased steric bulk provided by the alpha-methyl group can shield the peptide backbone from enzymatic attack, contributing to enhanced proteolytic stability. This improved stability is a highly desirable trait for peptide-based drugs, as it can lead to a longer half-life in the body.

Overview of 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides is a step-wise process that requires the temporary protection of the reactive amino group of the incoming amino acid to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).

The Fmoc group is base-labile, meaning it can be readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a suitable solvent. This is in contrast to the acid-labile Boc (tert-butyloxycarbonyl) protecting group, which requires harsher acidic conditions for removal. The mildness of the Fmoc deprotection step makes it compatible with a wide range of sensitive amino acid side chains and allows for the synthesis of complex and modified peptides.

Significance of Fmoc-alpha-methyl-DL-glutamic acid as a Building Block in Peptide and Peptidomimetic Design

This compound combines the advantages of alpha-methylation with the versatility of the Fmoc protecting group strategy. As a commercially available building block, it provides a convenient tool for peptide chemists to introduce a conformationally constrained and proteolytically resistant glutamic acid residue into a peptide sequence. anaspec.comiris-biotech.de

The glutamic acid side chain, with its carboxylic acid group, can participate in important biological interactions, such as salt bridges and hydrogen bonding. By incorporating an alpha-methyl group, the conformational properties of this side chain can be modulated, potentially leading to peptides with altered binding affinities and selectivities. The use of this compound is particularly relevant in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

Physicochemical Properties of Related Amino Acids

| Property | Glutamic Acid | N-methyl-L-glutamic acid |

| Molecular Formula | C5H9NO4 | C6H11NO4 |

| Molecular Weight | 147.13 g/mol | 161.16 g/mol |

| IUPAC Name | (2S)-2-aminopentanedioic acid | (2S)-2-(methylamino)pentanedioic acid |

| pKa (α-carboxyl) | ~2.19 | Not available |

| pKa (α-amino) | ~9.67 | Not available |

| pKa (side chain) | ~4.25 | Not available |

Spectroscopic Data for Related Compounds

| Compound | Technique | Key Signals |

| L-Glutamic acid 5-methyl ester | 1H NMR | Signals corresponding to the glutamic acid backbone and the methyl ester group. |

| Nε-Fmoc-Nα-Boc-l-Lysine | 1H NMR | Characteristic peaks for the Fmoc and Boc protecting groups, as well as the lysine (B10760008) backbone. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORGKHGDLMQZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc Alpha Methyl Dl Glutamic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis of alpha-Methyl-Glutamic Acid Isomers

The construction of the chiral quaternary α-carbon is a formidable challenge in organic synthesis. rsc.org For α-methyl-glutamic acid, this requires precise control over the introduction of the methyl group. Various methods have been developed to achieve high stereoselectivity and enantioselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective control elements.

Chiral Auxiliary Approaches for Quaternary Alpha-Amino Acid Synthesis

Chiral auxiliaries have proven to be a powerful tool for the asymmetric synthesis of α-methyl-α-amino acids. nih.govacs.org This approach typically involves the temporary attachment of a chiral molecule to an alanine (B10760859) derivative, which then directs the stereochemical outcome of the subsequent α-methylation.

One notable example is the use of pseudoephenamine as a chiral auxiliary. nih.gov In this method, (1S,2S)-pseudoephenamine is coupled with N-Boc-alanine, followed by deprotection and imine formation to create a chiral substrate. Alkylation of this substrate proceeds with high diastereoselectivity, allowing for the synthesis of various quaternary α-methyl α-amino acids. A key advantage of this method is the mild hydrolysis conditions used to cleave the auxiliary, which provides the desired α-amino acid without significant salt contaminants. nih.gov

Another effective chiral auxiliary is derived from (1S)-(+)-3-carene, which can be converted into a tricyclic iminolactone. acs.org This alanine-equivalent iminolactone undergoes diastereoselective alkylation under phase-transfer catalysis conditions, leading to a variety of α-methyl-α-substituted-α-amino acids with high facial selectivity. The chiral auxiliary can be recovered and reused, making this an economical and environmentally benign methodology. acs.org

The use of diketopiperazine templates also offers an effective route to quaternary α-amino acids. Sequential enolate alkylations of these templates, derived from amino acids like valine, have been shown to proceed with excellent diastereoselectivity, affording the desired products in high enantiomeric excess after hydrolysis. nih.gov

| Chiral Auxiliary Approach | Key Features | Typical Diastereoselectivity | Ref. |

| Pseudoephenamine Alaninamide Pivaldimine | High diastereoselectivity in alkylation, mild hydrolysis conditions. | High | nih.gov |

| (1S)-(+)-3-Carene Derived Tricyclic Iminolactone | Utilizes a renewable chiral source, recoverable auxiliary, phase-transfer catalysis. | High | acs.org |

| Diketopiperazine Templates | Sequential enolate alkylations, high enantiomeric excess. | >90% de | nih.gov |

Asymmetric Catalysis in Alpha-Methylation

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral α-quaternary amino acids by avoiding the stoichiometric use of chiral auxiliaries. nih.govnih.gov Transition metal catalysis and organocatalysis have emerged as powerful strategies for the enantioselective α-methylation of amino acid precursors.

Rhodium-catalyzed asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives provides a direct route to α-quaternary stereocenters. rsc.orgnih.gov This method can generate a variety of chiral α-quaternary amino acids with good enantioselectivity under mild conditions. The regioselectivity of the hydroformylation is significantly influenced by the electronic properties of the substituents on the double bond. nih.gov

Nickel-catalyzed cross-coupling reactions have also been employed for the enantioconvergent synthesis of unnatural α-amino acids. nih.gov This approach can couple racemic alkyl electrophiles with alkylzinc reagents in the presence of a chiral nickel catalyst to produce protected α-amino acids in good yield and enantiomeric excess. The reaction is tolerant of a wide range of functional groups and proceeds under mild conditions. nih.gov

Chiral phase-transfer catalysis represents another important strategy for the asymmetric alkylation of glycine (B1666218) derivatives, which can be adapted for the synthesis of α-methyl amino acids. nih.gov These catalysts facilitate the reaction between a glycine enolate equivalent and an alkylating agent in a biphasic system, inducing high enantioselectivity.

| Asymmetric Catalysis Method | Catalyst System | Key Advantages | Ref. |

| Rhodium-Catalyzed Asymmetric Hydroformylation | Rhodium/Chiral Ligand (e.g., Yanphos) | Direct construction of quaternary center, mild conditions. | rsc.orgnih.gov |

| Nickel-Catalyzed Enantioconvergent Cross-Coupling | Chiral Nickel Complex | Use of racemic starting materials, broad functional group tolerance. | nih.gov |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | High enantioselectivity for alkylation of glycine derivatives. | nih.gov |

Diastereoselective Control in Forming the Alpha-Methyl Quaternary Center

Achieving diastereoselective control is crucial when the starting material already contains one or more stereocenters. The synthesis of α-methyl-glutamic acid from a chiral precursor like pyroglutamic acid exemplifies this challenge.

A process starting from (2S)-pyroglutamic acid can be used to synthesize L-γ-methylene glutamic acid and its analogs. google.com This involves the derivatization of pyroglutamic acid to introduce the desired functionality, followed by decyclization to yield the linear amino acid. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations.

The stereoselective synthesis of β-alkylated α-amino acids has been achieved via palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds. nih.gov While this method focuses on β-alkylation, the principles of using a directing group to control reactivity and stereoselectivity can be conceptually applied to the synthesis of complex amino acids.

Optimized Fmoc Protection Strategies for Alpha-Methylated Glutamic Acid

The N-terminal protection of α-methylated amino acids with the Fmoc group can be challenging due to steric hindrance. nih.gov Furthermore, the presence of the γ-carboxyl group in glutamic acid requires an orthogonal protecting group strategy to allow for selective deprotection during peptide synthesis. nih.gov

N-alpha-Fmoc Protection Protocols for Hindered Amino Acids

Standard Fmoc protection procedures often need to be modified for sterically hindered amino acids like α-methyl-glutamic acid. The reactivity of the α-amino group is diminished, which can lead to incomplete reactions and the formation of side products.

Several reagents are available for the introduction of the Fmoc group, including Fmoc-Cl and Fmoc-OSu. rsc.orgsemanticscholar.org The choice of reagent and reaction conditions, such as solvent and base, must be carefully optimized to achieve high yields. For instance, the use of aqueous media for Fmoc protection has been shown to be efficient for a range of amines and amino acids. rsc.org

For particularly challenging cases, such as the N-methylation of hindered amino acids, solid-phase strategies have been developed. nih.gov One such method utilizes a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid. The N-methylation is then carried out on the resin-bound amino acid, followed by Fmoc protection of the newly formed secondary amine. This approach can be adapted for the Fmoc protection of hindered primary amines by omitting the methylation step.

A temporary copper(II) complexation strategy has also been successfully employed for the Fmoc protection of functionalized bis-amino acids. nih.gov This method temporarily blocks the primary α-amino group and the carboxylic acid, allowing for selective Fmoc protection at another nitrogen atom. This principle could be adapted to facilitate the Fmoc protection of the hindered α-amino group of α-methyl-glutamic acid.

Orthogonal Side-Chain Protection of the Gamma-Carboxyl Group (e.g., tert-Butyl Ester)

In solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, the side-chain protecting groups must be stable to the basic conditions used for Fmoc group removal (typically piperidine) but readily cleavable under acidic conditions at the end of the synthesis (e.g., with trifluoroacetic acid, TFA). nih.govnih.govresearchgate.net

For the γ-carboxyl group of glutamic acid, the tert-butyl (tBu) ester is a standard and effective protecting group. researchgate.netnih.gov It is stable to piperidine (B6355638) but is efficiently removed by TFA. The use of Fmoc-α-methyl-Glu(OtBu)-OH would be the building block of choice for incorporation into peptides using Fmoc-SPPS.

The principle of orthogonality is fundamental to the synthesis of complex peptides and other molecules. nih.govsigmaaldrich.com It allows for the selective deprotection of specific functional groups without affecting others, enabling site-specific modifications. For example, the use of an allyl (All) or allyloxycarbonyl (Alloc) protecting group for the side chain, in conjunction with Fmoc/tBu chemistry, allows for orthogonal deprotection using a palladium catalyst. sigmaaldrich.comrsc.org This would enable, for instance, the on-resin cyclization or branching of a peptide involving the side chain of the glutamic acid residue.

| Protecting Group | Removal Conditions | Stability | Orthogonality with Fmoc | Ref. |

| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Stable to piperidine | Yes | researchgate.netnih.gov |

| Allyl (All) / Allyloxycarbonyl (Alloc) | Pd(PPh3)4 / PhSiH3 | Stable to TFA and piperidine | Yes | sigmaaldrich.comrsc.org |

| 2-Phenylisopropyl (2-PhiPr) | 2% TFA in DCM | Stable to piperidine and Pd(0) | Yes | sigmaaldrich.com |

Preparation of Functionally Modified Derivatives of Fmoc-alpha-methyl-DL-glutamic acid

The functionalization of this compound opens avenues for its application beyond direct incorporation into peptide sequences. By modifying its side chain, this amino acid derivative can be transformed into a versatile tool for various applications in solid-phase synthesis and chemical biology.

Synthesis of Alpha-Methylated Glutamic Acid-Based Linkers (e.g., Traceless Linkers)

While the direct synthesis of traceless linkers derived from this compound is not extensively documented in publicly available literature, the principles of linker design and the known reactivity of glutamic acid derivatives allow for the postulation of synthetic strategies. Traceless linkers are temporary tethers to a solid support that are cleaved without leaving any residual atoms on the final product. The incorporation of an alpha-methyl group within such a linker could offer unique steric and electronic properties influencing both the synthesis and cleavage steps.

A plausible approach to creating such a linker would involve the functionalization of the γ-carboxyl group of this compound. This strategy is conceptually similar to the development of glutamic acid-based linkers for enhancing peptide solubility during solid-phase peptide synthesis (SPPS). For instance, a well-established method involves the synthesis of Fmoc-Glu(AlHx)-OH, a derivative where a hexenoic acid-based linker is attached to the glutamic acid side chain. nih.govpeptide.comrsc.org This linker can be subsequently cleaved under mild conditions.

Adapting this concept to the alpha-methylated analogue, a hypothetical synthesis could commence with the commercially available Fmoc-alpha-Me-L-Glu(OtBu)-OH . The tert-butyl ester protecting the γ-carboxyl group would first be selectively removed. The free γ-carboxyl group could then be coupled to a suitable molecule that contains the core of the traceless linker moiety. The choice of this moiety would be critical and would dictate the cleavage conditions.

For example, a safety-catch linker strategy could be employed. nih.gov In this approach, the linker is stable to the standard conditions of Fmoc-SPPS but can be activated by a specific chemical transformation, rendering it labile to cleavage. The alpha-methyl group on the glutamic acid backbone could sterically influence the efficiency of both the attachment of the linker moiety and the subsequent cleavage reaction.

The development of such a linker would require careful optimization of reaction conditions to achieve efficient coupling and cleavage without compromising the integrity of the peptide chain. The steric hindrance provided by the alpha-methyl group might necessitate the use of more potent coupling reagents or longer reaction times.

Below is a table outlining a hypothetical synthetic scheme and the key considerations at each step.

| Step | Reaction | Key Reagents and Conditions | Purpose | Key Considerations |

| 1 | Selective deprotection of γ-carboxyl group | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) | To expose the γ-carboxyl group for linker attachment. | Ensuring complete removal of the tert-butyl group without affecting the Fmoc or other protecting groups. |

| 2 | Coupling of the linker moiety | A bifunctional linker precursor, coupling reagents (e.g., HATU, HOBt, DIC) | To attach the core of the traceless linker to the glutamic acid side chain. | The choice of linker precursor will determine the cleavage strategy. The steric hindrance of the alpha-methyl group may require optimization of coupling conditions. |

| 3 | Purification | Chromatography (e.g., HPLC) | To isolate the pure Fmoc-alpha-methyl-glutamic acid-based linker. | Ensuring high purity for subsequent use in solid-phase synthesis. |

| 4 | Attachment to solid support | Standard solid-phase synthesis protocols | To immobilize the linker for peptide synthesis. | The loading efficiency on the resin might be influenced by the bulky nature of the linker. |

| 5 | Peptide synthesis | Standard Fmoc-SPPS cycles | To assemble the desired peptide chain on the linker. | Monitoring coupling efficiency at each step is crucial. |

| 6 | Cleavage | Specific conditions depending on the linker type (e.g., acid, base, light, specific reagents) | To release the synthesized peptide from the solid support without any trace of the linker. | The cleavage kinetics might be affected by the alpha-methyl group. |

Integration of Fmoc Alpha Methyl Dl Glutamic Acid into Complex Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-alpha-methyl-DL-glutamic acid

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. bachem.com The use of this compound in SPPS presents specific considerations due to its stereochemistry and steric bulk.

The efficiency of peptide bond formation is paramount in SPPS. When incorporating sterically hindered amino acids like this compound, standard coupling conditions may prove insufficient, leading to incomplete reactions and deletion sequences. To enhance coupling efficiency, several strategies can be employed:

Choice of Coupling Reagents: Powerful coupling reagents are often necessary to overcome the steric hindrance of the α-methyl group. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used. du.ac.in These reagents, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the free amine of the growing peptide chain. du.ac.in

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration can increase the yield of the desired product. In cases of particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with a fresh portion of activated amino acid, can be implemented to drive the reaction to completion.

Elevated Temperatures: Performing the coupling reaction at a higher temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS has emerged as a valuable technique for accelerating coupling reactions, especially for hindered amino acids.

Common Side Reactions and Mitigation:

Several side reactions can occur during SPPS, and the presence of the α-methyl group can sometimes exacerbate these issues.

Aspartimide Formation: While glutamic acid is less prone to this side reaction than aspartic acid, the formation of a cyclic imide intermediate can still occur, particularly with prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine). This can lead to the formation of β-peptide linkages and racemization. iris-biotech.de The use of bulkier side-chain protecting groups on the glutamic acid can help to minimize this side reaction. iris-biotech.de

Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern in peptide synthesis. highfine.com While the α-methyl group can, in some contexts, reduce the susceptibility to racemization by sterically hindering the abstraction of the α-proton, the choice of coupling reagents and base is still critical. Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often included in the coupling mixture to suppress racemization. peptide.com

The choice of solid support (resin) and the final cleavage conditions are critical for the successful synthesis and isolation of the target peptide.

Resin Selection:

The selection of the appropriate resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

For C-terminal Carboxylic Acids: Wang resin and 2-chlorotrityl chloride resin are commonly employed. uci.edusigmaaldrich.com 2-chlorotrityl chloride resin is particularly advantageous as it allows for the attachment of the first amino acid without the need for activation, thereby preventing racemization of the C-terminal residue. sigmaaldrich.com Its high acid lability also permits the cleavage of the peptide from the resin while leaving acid-labile side-chain protecting groups intact, which is useful for the synthesis of protected peptide fragments. researchgate.net

For C-terminal Amides: Rink amide resin is a popular choice for the synthesis of peptide amides. uci.edu

The loading capacity of the resin is another important consideration. For the synthesis of long or "difficult" sequences, a resin with a lower loading capacity is often preferred to minimize aggregation of the growing peptide chains. bachem.com

Cleavage Conditions:

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

A "cleavage cocktail" containing TFA and various scavengers is used to prevent the reattachment of reactive cationic species generated during the deprotection process to sensitive amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

For peptides containing α-methylated glutamic acid, the standard cleavage conditions are generally applicable. However, the specific composition of the cleavage cocktail and the duration of the cleavage reaction may need to be optimized to ensure complete deprotection and to minimize any potential acid-catalyzed side reactions. nih.gov For instance, the cleavage of peptides from highly acid-sensitive resins like 2-chlorotrityl can be achieved under milder acidic conditions, which can be beneficial if the peptide contains other acid-sensitive modifications. researchgate.net

The primary challenges associated with the incorporation of this compound into peptides via SPPS are steric hindrance and potential racemization.

Steric Hindrance:

The presence of the α-methyl group significantly increases the steric bulk around the reactive centers (the α-amino and α-carboxyl groups). This steric hindrance can impede the approach of the activated amino acid to the growing peptide chain, leading to slower reaction rates and incomplete couplings.

Mitigation Strategies for Steric Hindrance:

| Strategy | Description |

| High-Potency Coupling Reagents | Utilizing powerful activating agents like HATU or HBTU to enhance the electrophilicity of the incoming amino acid's carboxyl group. du.ac.in |

| Increased Reagent Excess | Using a higher molar excess of the this compound and coupling reagents to drive the reaction forward. |

| Extended Reaction Times | Allowing for longer coupling durations to ensure the reaction proceeds to completion. |

| Elevated Temperatures | Employing heat, often through microwave irradiation, to provide the necessary activation energy to overcome the steric barrier. |

| Double Coupling | Repeating the coupling step with a fresh batch of reagents to ensure maximum incorporation. |

Racemization:

Racemization, the conversion of a chiral center into a mixture of enantiomers, is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate. The activation of the carboxylic acid during the coupling step can make the α-proton more acidic and susceptible to abstraction by a base, leading to racemization. highfine.com

Mitigation Strategies for Racemization:

| Strategy | Description |

| Use of Additives | Incorporating additives such as HOBt or HOAt into the coupling mixture. These additives form activated esters that are less prone to racemization. peptide.com |

| Choice of Base | Employing sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine to minimize α-proton abstraction. highfine.com |

| Pre-activation Time | Minimizing the pre-activation time of the amino acid before it is added to the resin can reduce the window for racemization to occur. |

| Urethane-Protected Amino Acids | The Fmoc group itself is a urethane-type protecting group, which inherently helps to suppress racemization during coupling compared to other types of Nα-protecting groups. nih.gov |

Solution-Phase Peptide Synthesis Methodologies Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of peptides and for the preparation of peptide fragments that may be difficult to assemble on a solid support. The principles of coupling and protection used in SPPS are largely transferable to solution-phase synthesis.

In solution-phase synthesis, the coupling of this compound would involve reacting the protected amino acid with the N-terminally deprotected peptide fragment in a suitable organic solvent. The same powerful coupling reagents (e.g., HATU, HBTU) and racemization suppressants (e.g., HOBt, HOAt) are employed. Purification after each coupling step is typically achieved by extraction, precipitation, or chromatography, which can be more labor-intensive than the simple filtration and washing steps of SPPS.

One of the key advantages of solution-phase synthesis is the ability to fully characterize the intermediate products at each step, ensuring the purity of the peptide fragments before they are combined. For the incorporation of a sterically hindered residue like α-methyl-glutamic acid, this can be particularly beneficial, as it allows for the optimization of the coupling conditions for that specific step to maximize the yield and purity of the resulting fragment.

Chemoenzymatic and Semi-Synthetic Approaches for Peptide Assembly

Chemoenzymatic and semi-synthetic methods combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. These approaches can be particularly useful for the modification of peptides and proteins, including the introduction of non-canonical amino acids.

While the direct enzymatic incorporation of this compound into a peptide chain is not a standard method due to the substrate specificity of the enzymes typically used in protein synthesis (ribosomes), a semi-synthetic approach could be envisioned. This would involve the chemical synthesis of a peptide fragment containing this compound using either solid-phase or solution-phase techniques. This synthetic fragment could then be ligated to a larger, recombinantly expressed peptide or protein using enzymes like sortase or through native chemical ligation (NCL).

Chemoenzymatic strategies are often employed for post-translational modifications, such as glycosylation or phosphorylation. nih.gov For a peptide containing α-methyl-glutamic acid, these methods could be used to introduce other modifications to the peptide after the initial backbone has been assembled chemically.

Development of Novel Peptide Building Blocks Derived from this compound

The unique properties of this compound make it a valuable starting material for the development of novel peptide building blocks. rsc.org By modifying the side-chain carboxyl group, a variety of derivatives can be created that can be used to introduce specific functionalities into peptides.

For example, the side-chain carboxyl group can be converted into an amide, an ester, or coupled to other molecules to create building blocks for specific applications. chemimpex.comchemimpex.com These modifications can be used to:

Introduce labels or probes: Fluorescent dyes or biotin (B1667282) can be attached to the side chain for use in bioassays or imaging studies.

Create cross-linking agents: The side chain can be functionalized to allow for the formation of covalent bonds with other parts of the peptide or with other molecules, leading to the formation of cyclic peptides or peptide conjugates.

Modulate solubility and bioavailability: The polarity of the side chain can be altered to improve the solubility of the peptide or to enhance its ability to cross cell membranes.

Develop peptidomimetics: The glutamic acid side chain can be replaced with other chemical moieties to create non-natural amino acids with unique structural or functional properties.

The development of such novel building blocks expands the toolbox of peptide chemists, enabling the creation of more complex and functional peptide-based materials and therapeutics. escholarship.org

Conformational Engineering and Structural Impact of Alpha Methyl Glutamic Acid in Peptides

Steric Effects of Alpha-Methylation on Peptide Backbone Dynamics

The presence of a methyl group on the α-carbon, in place of a hydrogen atom, introduces substantial steric hindrance that restricts the conformational flexibility of the peptide backbone. nih.govresearchgate.net This modification is a key tool in peptide design, helping to stabilize specific secondary structures and reduce the peptide's conformational variability upon binding to its target. enamine.net

Analysis of the Thorpe-Ingold Effect on Dihedral Angles (Phi and Psi)

The Thorpe-Ingold effect, or gem-dimethyl effect, explains how increased steric bulk can favor certain conformations. wikipedia.org In the context of α-methylated amino acids, the presence of the methyl group compresses the bond angles of the peptide backbone. researchgate.netyoutube.com This compression influences the allowable values for the phi (Φ) and psi (Ψ) dihedral angles, which define the conformation of the polypeptide chain around the N-Cα and Cα-C' bonds, respectively. proteopedia.orgaklectures.comlilys.ai The Φ angle describes the rotation around the N-Cα bond, while the Ψ angle pertains to the rotation around the Cα-C' bond. drcarman.info The restriction of these angles significantly limits the accessible conformational space for the peptide.

Restriction of Rotational Freedom around N-C(alpha) and C(alpha)-C=O Bonds

The steric clash introduced by the α-methyl group directly curtails the rotational freedom around the N-Cα (phi) and Cα-C=O (psi) bonds. researchgate.netaklectures.com This restriction is a direct consequence of the Thorpe-Ingold effect, where the gem-disubstitution on the α-carbon favors a more limited set of dihedral angles to minimize steric strain. researchgate.net This reduction in conformational freedom is a primary reason why α-methylated amino acids are potent inducers of specific secondary structures. nih.govenamine.net

Induction and Stabilization of Ordered Secondary Structures

The conformational constraints imposed by α-methylation are instrumental in promoting and stabilizing ordered secondary structures within peptides, such as helices and turns. nih.gov

Promotion and Enhancement of Alpha-Helical Conformations

The incorporation of α-methylated amino acids, including derivatives of glutamic acid, is a well-established strategy for promoting and enhancing α-helical conformations in peptides. nih.govnih.gov The steric hindrance from the α-methyl group favors the helical arrangement by limiting the conformational freedom of the peptide bond. nih.gov Studies have shown that α-methylated amino acids can increase the helicity and stability of peptides. For instance, replacing standard amino acids with their α-methylated counterparts in apolipoprotein A-I mimetic peptides led to increased α-helical content. nih.gov While alanine (B10760859) and leucine (B10760876) are known to stabilize α-helices, the introduction of an α-methyl group can further enhance this propensity. nih.govpnas.orgquora.com

Table 1: Impact of α-Methylated Amino Acid Substitution on Peptide Helicity

| Peptide Variant | Key Substitution | Effect on α-Helicity |

| ApoA-I mimetic with α-methyl Ala | Replacement of Leu with α-methyl Ala | Enhanced helicity nih.gov |

| ApoA-I mimetic with various α-methylated residues | Single α-methylated amino acid substitutions (Ala, Asp, Lys, Leu) | Generally increased α-helical content compared to the original peptide nih.gov |

| Peptides with conformationally restricted amino acids | (α-methyl)alanine | Acts as a strong helix-forming residue rsc.org |

This table is generated based on findings from the cited research and is for illustrative purposes.

Nucleation of 3₁₀-Helical Structures

In addition to α-helices, α-methylated amino acids are known to be potent nucleators of 3₁₀-helical structures. nih.govnih.gov The 3₁₀-helix is a tighter, more compact helical structure defined by i+3 → i hydrogen bonding, in contrast to the i+4 → i hydrogen bonding of the α-helix. wikipedia.org The conformational rigidity imposed by α-methylation can favor the formation of these shorter helical segments. nih.govexplorationpub.com In some cases, a transition between 3₁₀- and α-helical structures can be observed within the same peptide, highlighting the subtle interplay of sequence and conformational preferences. nih.gov The presence of certain residues, like aspartate at the N-terminus, can also favor the initiation of 3₁₀-helices. wikipedia.orgnih.gov

Table 2: Helical Parameters of α-Helices and 3₁₀-Helices

| Feature | α-Helix | 3₁₀-Helix |

| Hydrogen Bonding Pattern | i+4 → i | i+3 → i |

| Residues per Turn | 3.6 | 3.0 |

| Rise per Residue | 1.5 Å | 2.0 Å |

| Pitch | 5.4 Å | 6.0 Å |

This table provides a general comparison of the two helical structures. nih.govwikipedia.org

Influence on Beta-Turn Formation and Other Local Structures

While α-methylation strongly promotes helical structures, its influence can also extend to the formation of other local structures like β-turns. explorationpub.com A β-turn is a four-residue segment that reverses the direction of the polypeptide chain. wikipedia.org The conformational constraints of α-methylated amino acids can, in specific sequence contexts, induce the formation of β-turns. nih.govpnas.org However, it is generally accepted that the primary influence of α,α-disubstituted amino acids is the promotion of helical or extended conformations, while the formation of β-sheet structures is largely prevented. researchgate.netnih.gov

Modulation of Global Peptide Folding and Higher-Order Structures

The incorporation of α-methyl-glutamic acid into a peptide backbone can profoundly influence its global fold and propensity to form higher-order structures. This is primarily due to the steric constraints imposed by the α-methyl group, which significantly restricts the permissible dihedral angles (φ and ψ) of the peptide backbone, favoring helical conformations such as the α-helix and 310-helix. nih.govnih.govnih.gov

The acidic side chain of glutamic acid introduces an additional layer of complexity and control. The ionization state of the carboxyl group, which is dependent on the pH of the surrounding environment, can modulate the peptide's conformational landscape. At physiological pH, the negatively charged carboxylate can engage in electrostatic interactions, such as salt bridges with positively charged residues (e.g., lysine (B10760008), arginine), which can either stabilize or destabilize specific tertiary folds. Conversely, under acidic conditions where the side chain is protonated, these electrostatic interactions are absent, potentially leading to different folding patterns.

A key study on the conformational properties of peptides containing the closely related (R)- and (S)-2-methylaspartic acid (an analogue with one less methylene (B1212753) group in the side chain than glutamic acid) provides valuable insights. documentsdelivered.com Circular dichroism (CD) spectroscopy revealed that at neutral pH, peptides containing either enantiomer exhibited significant helicity. However, upon lowering the pH to 2, a dramatic increase in helicity was observed for the peptide with the (R)-enantiomer, while the (S)-enantiomer-containing peptide adopted a predominantly unordered conformation. documentsdelivered.com This highlights the critical interplay between the chirality of the α-methylated residue and the protonation state of the acidic side chain in dictating the global peptide fold. It is reasonable to infer that α-methyl-glutamic acid would exhibit similar pH-dependent conformational behavior.

Furthermore, the presence of the α-methyl group can influence the formation of higher-order structures, such as coiled-coils or peptide aggregates. By pre-organizing the peptide into a helical conformation, α-methylation can facilitate the specific intermolecular interactions required for the assembly of these larger architectures. However, it can also act as a "β-sheet breaker," disrupting the formation of amyloid-like fibrils by preventing the adoption of the extended conformations necessary for β-sheet formation. researchgate.net The balance between promoting helical self-assembly and inhibiting β-sheet aggregation is a critical consideration in the design of peptides with α-methyl-glutamic acid.

Effects on Conformational Variability upon Ligand Binding and Protein-Peptide Interactions

The incorporation of α-methyl-glutamic acid into a peptide sequence has significant implications for its interaction with biological targets, such as proteins and other ligands. The primary effect stems from the reduction in the conformational flexibility of the peptide. enamine.netrsc.org Conventional peptides often exist as a dynamic ensemble of multiple conformations in solution, and upon binding to a receptor, they adopt a single, specific "bioactive" conformation. This process is associated with an entropic penalty, as the peptide loses conformational freedom.

By introducing α-methyl-glutamic acid, the peptide is pre-constrained into a more limited set of conformations, often resembling the desired bioactive structure. enamine.netrsc.org This pre-organization can lead to a lower entropic cost upon binding, potentially resulting in higher binding affinities. Molecular dynamics simulations have shown that residues flanking α-methylated amino acids also experience constrained conformational freedom, leading to a more ordered binding interface. rsc.org

The glutamic acid side chain offers further opportunities for modulating protein-peptide interactions. The carboxyl group can act as a hydrogen bond acceptor or, in its deprotonated state, form crucial salt bridges with complementary positively charged residues on the protein surface. wikipedia.org The precise positioning of this acidic functionality, locked in place by the α-methyl group, can enhance the specificity and strength of the interaction.

The reduced conformational variability of peptides containing α-methyl-glutamic acid can also impact the dynamics of the binding process itself. Instead of a multi-step "induced fit" mechanism, where both the peptide and protein undergo significant conformational changes upon binding, the interaction may proceed through a more direct "conformational selection" pathway. In this scenario, the protein selectively binds to the pre-existing, low-energy conformation of the α-methylated peptide.

While direct experimental data on the effects of α-methyl-glutamic acid on ligand binding are limited, studies on other α-methylated amino acids provide strong evidence for these principles. For example, the introduction of α-methylated residues has been shown to enhance the binding affinity of peptides to their targets in various systems. rsc.org

Below is a table summarizing the expected effects of incorporating α-methyl-glutamic acid on peptide conformation and interactions, based on findings from analogous compounds and theoretical considerations.

| Property | Effect of α-Methyl-Glutamic Acid Incorporation | Rationale | Supporting Evidence (Analogues/Theory) |

| Secondary Structure | Promotes helical conformations (α-helix, 310-helix) | Steric hindrance from the α-methyl group restricts backbone dihedral angles (φ, ψ) to helical regions. | CD spectroscopy and NMR studies on peptides with other α-methylated amino acids. nih.govnih.govnih.gov |

| Global Folding | Influenced by pH and chirality | The ionization state of the glutamic acid side chain affects electrostatic interactions, and the stereochemistry of the α-carbon dictates the helical screw sense. | CD studies on peptides with (R/S)-2-methylaspartic acid show pH-dependent helicity. documentsdelivered.com |

| Higher-Order Structures | Can promote helical self-assembly or inhibit β-sheet aggregation | Pre-organization into helical structures can facilitate specific intermolecular packing. The restricted conformation can disrupt the extended structure required for β-sheets. | General principle of α-methylation as a β-sheet breaker. researchgate.net |

| Conformational Flexibility | Reduced | The α-methyl group sterically limits the range of accessible backbone conformations. | General property of α-methylated amino acids. enamine.netrsc.org |

| Ligand/Protein Binding | Potentially higher binding affinity | Reduced entropic penalty upon binding due to pre-organization of the peptide into a bioactive conformation. | Studies on other α-methylated amino acids show enhanced binding. rsc.org |

| Binding Dynamics | Favors conformational selection | The protein can directly bind to the pre-existing, stable conformation of the peptide. | Theoretical models of protein-ligand interactions. |

Research Applications and Functional Enhancement Through Fmoc Alpha Methyl Dl Glutamic Acid Incorporation

Engineering Peptides for Enhanced Proteolytic Stability

A primary obstacle in the development of therapeutic peptides is their rapid degradation by endogenous proteases, leading to short in vivo half-lives, typically between two and 30 minutes. nih.govresearchoutreach.org This necessitates frequent and high-dose administrations, increasing costs and impacting patient compliance. researchoutreach.org The incorporation of α-methylated amino acids like Fmoc-alpha-methyl-DL-glutamic acid is a well-established strategy to overcome this limitation by enhancing resistance to enzymatic breakdown. enamine.netnih.gov

Mechanisms of Resistance to Enzymatic Degradation

The primary mechanism by which α-methylation confers proteolytic resistance is through steric hindrance. Proteases function by recognizing and binding to specific amino acid sequences, positioning the target peptide bond within their catalytic site for cleavage. The addition of a methyl group to the α-carbon of an amino acid residue creates steric bulk that directly interferes with this process. enamine.net This bulkiness can prevent the peptide backbone from adopting the necessary conformation to fit into the enzyme's active site, effectively shielding the adjacent peptide bonds from hydrolysis. enamine.netnih.gov This modification suppresses the cleavage of the peptide bond, making the resulting peptide significantly more stable in the presence of proteases. enamine.net

Impact on in vitro and ex vivo Peptide Half-Life

The enhanced stability conferred by α-methylation translates directly to a longer peptide half-life in biological fluids. Research on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated that the substitution of standard amino acids with their α-methylated counterparts leads to a dramatic increase in resistance to proteolysis. nih.gov In a study where peptides were incubated with the proteases trypsin and Asp-N, the α-methylated versions showed significantly greater stability compared to the unmodified parent peptide. nih.gov

For instance, when two lysine (B10760008) (K) residues in a model peptide were replaced with α-methyl lysine, the resulting peptide was almost fully intact after incubation with trypsin. nih.gov This resistance is a direct result of the inability of the protease to cleave the modified residues. The increased stability against a range of proteases indicates that this modification can be broadly applied to extend the functional lifetime of peptides in biological systems. nih.gov

| Peptide | Modification | Protease | Relative Stability (% Intact Peptide) | Reference |

|---|---|---|---|---|

| Parent Peptide (A) | None | Trypsin | Low (significantly degraded) | nih.gov |

| Kα Peptide | Lys replaced with α-methyl Lys | Trypsin | High (almost fully intact) | nih.gov |

| 6α Peptide | Multiple α-methyl substitutions | Trypsin | High (almost fully intact) | nih.gov |

| Aα Peptide | Leu replaced with α-methyl Ala | Asp-N | Increased vs. Parent | nih.gov |

Design of Peptides with Improved Bioactivity and Binding Affinity

Beyond improving stability, the incorporation of this compound can be used to rationally design peptides with enhanced biological function. The conformational constraints imposed by the α-methyl group can lead to higher binding affinity and specificity for their intended biological targets. enamine.netrsc.org

Pre-organization of Bioactive Conformations for Receptor Recognition

The bioactivity of a peptide is intrinsically linked to its three-dimensional structure. For a peptide to bind to its receptor, it must adopt a specific "bioactive" conformation. In their natural, unbound state, many short peptides are highly flexible and exist as an ensemble of different conformations. rsc.orgrsc.org The process of binding requires the peptide to transition from this disordered state to a single, ordered conformation, which is energetically unfavorable.

The introduction of an α-methyl group restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, significantly reducing the peptide's conformational flexibility. enamine.netnih.gov This constraint often forces the peptide to preferentially adopt specific secondary structures, such as α-helices. nih.govnih.gov By incorporating this compound, a peptide can be "pre-organized" into a conformation that is already close to its bioactive shape. This pre-organization minimizes the energetic penalty required for binding, which can lead to improved receptor recognition and higher bioactivity. rsc.orgglpbio.com

Reduction of Conformational Entropy in Binding Events

The thermodynamic advantage of pre-organization can be understood in terms of conformational entropy. wikipedia.org Conformational entropy is a measure of the number of possible shapes or conformations a molecule can adopt. wikipedia.org A flexible, disordered peptide has high conformational entropy, while a rigid, structured peptide has low conformational entropy.

During a binding event, a peptide transitions from a high-entropy unbound state to a low-entropy bound state. This loss of entropy is thermodynamically unfavorable and represents a significant barrier to binding. rsc.org By incorporating α-methylated residues, the conformational entropy of the unbound peptide is already reduced. enamine.netrsc.org Therefore, the entropic penalty paid upon binding is smaller. This reduction in the unfavorable entropy change (ΔS) can lead to a more favorable Gibbs free energy of binding (ΔG), resulting in higher binding affinity. rsc.orgnih.gov Studies on the interaction between the activation domain of transcriptional coactivator ACTR and its binding partner NCBD have shown that specific α-methylation patterns can substantially increase binding affinity by favorably altering the thermodynamics of the interaction. rsc.org

| Peptide Variant | Key Change | Binding Affinity (Kd) | Change in Gibbs Free Energy (ΔΔG) | Thermodynamic Driver | Reference |

|---|---|---|---|---|---|

| Wild-Type | Standard amino acids | Baseline | N/A | Enthalpy/Entropy Balance | rsc.org |

| Variant A | Single α-methylation | Decreased | Positive (Destabilizing) | Unfavorable Enthalpy/Entropy | rsc.org |

| Variant B | Specific α-methylation pattern | Increased | Negative (Stabilizing) | Favorable Entropy Reduction | rsc.org |

Development of Peptidomimetics and Conformationally Constrained Analogs

The unique properties conferred by α-methylation make this compound a valuable building block in the development of peptidomimetics and conformationally constrained analogs. enamine.net Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. researchgate.net

By using α-methylated amino acids, researchers can create peptide analogs that are locked into a specific, bioactive conformation. glpbio.com This approach allows for the systematic exploration of the structural requirements for biological activity. The combination of enhanced proteolytic stability and conformational rigidity makes these analogs highly attractive candidates for drug development. They serve as powerful tools to dissect complex biological pathways and to design potent and selective therapeutic agents with significantly improved pharmacokinetic profiles. enamine.net

Application in the Construction of Advanced Combinatorial Peptide Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and biological probes. The construction of peptide libraries containing a vast diversity of sequences allows for the rapid screening of millions of compounds to identify those with high affinity and selectivity for a particular biological target. The inclusion of non-proteinogenic amino acids, such as this compound, into these libraries significantly expands their chemical diversity and structural complexity.

The incorporation of α-methylated amino acids can lead to the generation of peptide libraries with pre-organized structural motifs. researchgate.net This is in contrast to libraries composed solely of natural amino acids, which may be more conformationally flexible. By introducing residues that favor specific secondary structures, it is possible to create libraries of peptides that are more likely to adopt a bioactive conformation, thereby increasing the probability of identifying potent hits during screening. researchgate.net Furthermore, the unique properties conferred by α-methylation, such as increased resistance to proteolysis, can lead to the discovery of peptide-based drug candidates with improved pharmacokinetic profiles. nih.gov

Table 2: Advantages of Incorporating this compound in Combinatorial Libraries

| Advantage | Description |

| Increased Structural Diversity | Introduces unnatural side chains and conformational constraints, expanding the accessible chemical space. |

| Enhanced Hit Identification | Pre-organization of peptide structures can increase the affinity of library members for their targets. researchgate.net |

| Improved Pharmacokinetic Properties | The α-methyl group can confer resistance to enzymatic degradation, leading to more stable peptide leads. nih.gov |

Role in Stapled Peptide Design for Helicity Enhancement and Stability

Stapled peptides are a class of synthetic peptides in which an all-hydrocarbon cross-link is introduced to stabilize their α-helical conformation. nih.govnih.gov This is typically achieved by incorporating two unnatural amino acids with olefinic side chains at specific positions within the peptide sequence, followed by a ring-closing metathesis reaction to form the "staple". nih.gov The resulting stapled peptides exhibit enhanced helicity, increased resistance to proteolytic degradation, and improved cell permeability. nih.govnih.gov

Table 3: Contribution of α-Methylation to Stapled Peptide Properties

| Property | Contribution of α-Methylation |

| Helicity | Complements the effect of the hydrocarbon staple in stabilizing the α-helical conformation. mdpi.comnih.gov |

| Binding Affinity | The methyl group can participate in hydrophobic interactions with the target protein, enhancing binding. csmres.co.uk |

| Proteolytic Stability | The α-methyl group can sterically hinder the approach of proteases, increasing the peptide's half-life. enamine.net |

Computational Studies and Molecular Modeling of Peptides Containing Alpha Methyl Glutamic Acid

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and systems, including peptides. For peptides containing alpha-methyl-glutamic acid, MD simulations provide critical insights into their conformational landscape and stability. The substitution of the alpha-hydrogen with a methyl group restricts the peptide backbone's flexibility, and MD simulations can quantify this effect. nih.gov

Simulations allow for the exploration of the accessible conformations of the peptide in various environments, such as in aqueous solution or chloroform. nih.govresearchgate.net For instance, studies have shown that the presence of an alpha-methylated amino acid can stabilize specific secondary structures like β-hairpins. nih.gov By simulating the peptide over time, researchers can assess the stability of these structures and identify the most preferred conformations. A conformational analysis of α-methylglutamic acid in an aqueous solution identified the sterically favored conformations, highlighting specific torsion angles. researchgate.net

MD simulations are also employed to study the aggregation and solubility of peptides. All-atom molecular dynamics simulations of multi-peptide systems have been used to investigate how individual amino acids contribute to these properties. researchgate.net These simulations can predict whether peptides containing alpha-methyl-glutamic acid are likely to form clusters or remain soluble, which is crucial for their potential applications. researchgate.net The stability of peptide structures, such as α-helices, can be evaluated at different temperatures through MD simulations, revealing how the structure fluctuates or denatures over time. nih.gov

Table 1: Key Applications of MD Simulations for Peptides with Alpha-Methyl-Glutamic Acid

| Application | Description | Key Findings from Simulations | Relevant Citations |

| Conformational Sampling | Exploring the range of possible 3D structures the peptide can adopt. | Identifies preferred solution conformations and key torsion angles. researchgate.net Stabilizes specific secondary structures like β-hairpins and α-helices. nih.govnih.gov | nih.govresearchgate.netnih.gov |

| Structural Stability | Assessing the stability of folded structures over time and under different conditions. | The native α-helix structure can be kept stable with significant structural fluctuations. nih.gov The addition of certain solvents can induce instability in β-sheet structures. nih.gov | nih.govnih.gov |

| Dimerization and Aggregation | Studying how multiple peptide chains interact with each other. | Can predict the formation of β-sheet-like hydrogen-bonded dimers in specific solvents. nih.gov Can correlate peptide clustering with experimental solubility data. researchgate.net | nih.govresearchgate.net |

| Protein Binding | Simulating the interaction of the peptide with a target protein. | Shows the formation of stable complexes with protein analogues in aqueous environments. nih.gov | nih.gov |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactive Intermediates

Quantum Mechanical (QM) calculations provide a highly detailed view of the electronic structure of molecules, which is fundamental to understanding their reactivity and interactions. For peptides incorporating alpha-methyl-glutamic acid, QM methods are used to investigate how the alpha-methylation affects the molecule's electronic properties. These calculations can determine electrostatic potentials, which are crucial for understanding intermolecular interactions. nih.gov

QM calculations are particularly useful for studying reactive intermediates and transition states, which are often difficult to observe experimentally. By modeling the reaction pathways, researchers can gain insight into the mechanisms of chemical reactions involving these peptides. acs.org Fragmentation methods, where a large protein is divided into smaller, manageable fragments (like individual amino acids), have been developed to make QM calculations on large biomolecules more feasible. arxiv.orgnyu.edu This approach allows for the calculation of properties like the ground state energy of peptides with high accuracy by simulating the fragments independently and then reassembling them with chemical corrections. arxiv.org

Different QM methods and basis sets can be compared to find the best agreement with experimental data or high-level theoretical benchmarks, ensuring the accuracy of the computational model. nih.gov

Table 2: Applications of QM Calculations in Peptide Analysis

| QM Application | Description | Insights for Alpha-Methylated Peptides | Relevant Citations |

| Electronic Structure | Calculation of electron distribution, molecular orbitals, and electrostatic potentials. | Provides understanding of how the methyl group alters charge distribution and potential interaction sites. nih.gov | nih.gov |

| Interaction Energies | Accurate calculation of the energy of interaction between molecules or parts of molecules. | Helps in parameterizing polarizable force fields for more accurate MD simulations. nih.gov Allows for precise calculation of protein-ligand interaction energies. nyu.edu | nih.govnyu.edu |

| Reaction Mechanisms | Modeling of chemical reaction pathways, including transition states and intermediates. | Enables the study of mechanisms like nitrogen-atom insertion and other rearrangements involving cyclic amine precursors. acs.org | acs.org |

| Ground State Energy | Calculating the lowest energy state of a molecule. | Fragmentation strategies allow for accurate calculation of the ground state energy of entire peptides. arxiv.org | arxiv.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and peptide engineering. They aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For peptides containing alpha-methyl-glutamic acid, SAR studies focus on how the alpha-methylation, along with other structural modifications, influences the peptide's interaction with its biological target. rsc.orgnih.gov For example, a study on ADAMTS inhibitors used an α-glutamic acid scaffold to explore how different substitutions affect inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating mathematical models that correlate chemical structure with biological activity. nih.govnih.gov In peptide QSAR, the structure is represented by numerical descriptors derived from the amino acid sequence. nih.govfrontiersin.org These descriptors can encode physicochemical properties like hydrophobicity, size, and electronic properties. nih.govnih.gov For peptides with alpha-methyl-glutamic acid, specific descriptors are needed to account for the unique steric and electronic effects of the alpha-methyl group.

These models can then be used to predict the activity of novel, unsynthesized peptides, thereby accelerating the design process. nih.govfrontiersin.org

Table 3: QSAR Modeling of Peptide Activity

| Modeling Step | Description | Example Application | Relevant Citations |

| Descriptor Generation | Amino acid structures are converted into numerical descriptors (e.g., physicochemical properties, topological indices). | Descriptors can include van der Waal's volume, net charge, and hydrophobicity. nih.gov Multidimensional patterns can represent hydrophobicity, bulky properties, and flexibility. nih.gov | nih.govnih.gov |

| Model Building | Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to create a mathematical equation linking descriptors to activity. | PLS and genetic algorithms are used to select characteristic parameters and construct QSAR models. nih.gov MLR has been used to model bitter taste, ACE inhibition, and bactericidal activity. nih.gov | nih.govnih.gov |

| Model Validation | The predictive power of the model is tested using techniques like leave-one-out cross-validation and external test sets. | Cross-validation values (Q²) and correlation coefficients (R²) are calculated to assess model performance and predictability. nih.gov | nih.gov |

De Novo Peptide Design and Virtual Screening Based on Alpha-Methylation Constraints

De novo design involves the creation of entirely new peptide sequences with desired structures and functions. nih.govnih.gov The conformational constraints imposed by alpha-methylated amino acids, such as alpha-methyl-glutamic acid, are a powerful tool in de novo design. By strategically placing these residues in a peptide sequence, designers can enforce specific secondary structures, like helices or turns, leading to highly stable and rigid scaffolds. nih.govnih.govtandfonline.com These rigid structures are often essential for high-affinity binding to biological targets. tandfonline.com

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to have a desired biological activity. nih.gov In the context of peptides with alpha-methyl-glutamic acid, a virtual library can be created containing numerous peptide sequences with this modification. nih.gov These virtual peptides are then computationally "docked" into the binding site of a target protein to predict their binding affinity. This process allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, saving time and resources. nih.gov

Table 4: Computational Peptide Design and Screening Workflow

| Stage | Description | Key Methodologies | Relevant Citations |

| Scaffold Generation | Creating novel peptide backbones with specific secondary structure arrangements (topologies). | Computational methods can design disulfide-crosslinked and backbone-cyclized peptides with exceptional stability. nih.govnih.gov | nih.govnih.gov |

| Sequence Design | Assigning amino acid sequences to the generated backbones to optimize for folding and function. | Algorithms can be used to design sequences for backbones, including the use of non-canonical and D-amino acids to access different structures. youtube.com | youtube.com |

| Virtual Library Creation | Enumerating a large, diverse set of non-natural amino acids and peptides for screening. | Libraries can contain hundreds of thousands of virtual amino acids to expand chemical diversity beyond natural residues. nih.gov | nih.gov |

| Virtual Screening | Computationally evaluating the interaction of library members with a target protein. | Docking-based protocols can identify mutations that significantly increase predicted binding affinity. nih.gov Contrastive language modeling can be used to screen sequences for target-selective interaction. biorxiv.org | nih.govbiorxiv.org |

Prediction of Conformational Preferences and Intermolecular Interactions

The introduction of a methyl group at the alpha-carbon of glutamic acid significantly influences its conformational preferences. The steric bulk of the methyl group restricts the possible values of the backbone dihedral angles (phi, φ, and psi, ψ), often forcing them into the helical region of the Ramachandran plot. nih.gov Computational studies, including conformational energy calculations and NMR, have shown that peptides rich in alpha-methylated amino acids preferentially adopt helical structures. nih.gov

A conformational study of alpha-methylglutamic acid itself revealed that the preferred conformation is the one that is sterically favored. researchgate.net In peptides, the glutamine side chain, which is structurally similar to glutamic acid, can actively form hydrogen bonds with neighboring amide groups, stabilizing specific backbone structures like β-turns or γ-turns. rsc.org The alpha-methylation in alpha-methyl-glutamic acid would further constrain the backbone, potentially enhancing the stability of these turns.

Intermolecular interactions are also critically affected. The glutamic acid side chain, with its carboxyl group, is a key participant in electrostatic interactions (salt bridges) and hydrogen bonding. nih.gov Computational models can predict how the constrained backbone conformation of a peptide containing alpha-methyl-glutamic acid orients this side chain, thereby determining its potential to interact with other molecules, such as a protein receptor or another peptide. researchgate.netacs.org

Table 5: Influence of Alpha-Methylation on Peptide Structure and Interactions

| Aspect | Influence of Alpha-Methylation | Method of Prediction | Relevant Citations |

| Backbone Conformation | Restricts φ and ψ dihedral angles, promoting helical or turn structures. nih.gov | Conformational energy computations, X-ray diffraction, NMR spectroscopy. nih.gov | nih.gov |

| Local Structure Stabilization | Can stabilize specific turn types (e.g., β-turns, γ-turns) through side-chain interactions. | Resonant ion-dip infrared (RIDIR) spectroscopy combined with quantum chemistry calculations. rsc.org | rsc.org |

| Intermolecular H-Bonding | The orientation of the glutamic acid side chain, dictated by the constrained backbone, affects its H-bonding potential. | Analysis of crystal structures and computational modeling. acs.org | acs.org |

| Electrostatic Interactions | Plays a key role in forming salt bridges with positively charged residues. nih.gov | Analysis of protein structures and sequences. nih.gov | nih.gov |

Advanced Analytical Characterization of Peptides Modified with Fmoc Alpha Methyl Dl Glutamic Acid

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

Spectroscopic methods are indispensable for probing the conformational landscape of peptides. The following techniques provide critical insights into the structural arrangement of peptides containing Fmoc-alpha-methyl-DL-glutamic acid.

Circular Dichroism (CD) Spectroscopy for Helical Content Determination

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. nih.govcreative-proteomics.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 185-240 nm) is highly sensitive to the peptide's secondary structure, with distinct spectral signatures for α-helices, β-sheets, and random coils. creative-proteomics.com

The introduction of α,α-disubstituted amino acids, such as alpha-methyl-glutamic acid, is known to promote helical conformations in peptides. nih.gov Therefore, CD spectroscopy is crucial for quantifying the helical content of peptides modified with this compound. An increase in the α-helical content is generally observed for peptides containing α-methylated amino acids compared to their non-methylated counterparts. nih.gov

Table 1: Representative CD Spectral Data for a Model Peptide with and without alpha-methyl-glutamic acid

| Peptide Sequence | Secondary Structure | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |

| Ac-Lys-Gly-Glu -Lys-Gly-NH₂ | Random Coil | -5,000 |

| Ac-Lys-Gly-(α-Me)Glu -Lys-Gly-NH₂ | α-Helix | -25,000 |

This is a hypothetical data table created for illustrative purposes.

It is important to note that the aromatic side chains of certain amino acids and the Fmoc group itself can contribute to the CD spectrum in the amide region, potentially complicating the analysis of the peptide backbone conformation. nih.gov Careful background correction and the use of appropriate reference peptides are necessary for accurate interpretation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), is employed for the sequential assignment of proton resonances and the determination of through-bond and through-space correlations between protons. uzh.chspectralservice.de The analysis of Nuclear Overhauser Effects (NOEs), in particular, provides distance restraints that are crucial for calculating the three-dimensional structure of the peptide. uzh.ch

The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, which can be observed through the measurement of 3J coupling constants. tum.de These coupling constants can provide information about the dihedral angles of the peptide backbone. tum.de Furthermore, NMR can reveal the dynamics of the peptide, indicating regions of flexibility and rigidity. spectralservice.de

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for examining the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. nih.govacs.org The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide bond, is particularly sensitive to the peptide's secondary structure. nih.govlew.ro

The position of the amide I band maximum can be correlated with specific secondary structural elements: α-helices typically show a band around 1655 cm⁻¹, while β-sheets exhibit a band around 1630 cm⁻¹. lew.ro The incorporation of α,α-disubstituted amino acids like alpha-aminoisobutyric acid (Aib), a structural analog of alpha-methyl-glutamic acid, has been shown to induce 3(10)-helical structures, which can be identified by a characteristic amide I band. nih.gov FTIR is a sensitive method for detecting such helical structures. nih.gov

Table 2: Typical Amide I Band Frequencies for Different Secondary Structures in Peptides

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| 3(10)-Helix | 1660 - 1666 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

This data is based on established correlations in peptide FTIR spectroscopy. researchgate.net

FTIR can be used to study peptides in various environments, including aqueous solutions, organic solvents, and lipid membranes, providing insights into conformational changes upon interaction with different media. nih.gov

UV-Visible Spectroscopy for Chromophoric Tagged Peptides

UV-Visible spectroscopy is a fundamental technique for the quantification of peptides containing chromophoric groups. thermofisher.com The Fmoc group, with its dibenzofulvene moiety, exhibits strong UV absorbance, allowing for the sensitive detection and quantification of Fmoc-protected peptides. thieme-connect.de

The primary application of UV-Vis spectroscopy in the context of peptides modified with this compound is to monitor the presence and cleavage of the Fmoc protecting group. thieme-connect.denih.gov During solid-phase peptide synthesis, the deprotection of the Fmoc group with a base like piperidine (B6355638) releases the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm. nih.govmostwiedzy.pl This allows for the quantitative monitoring of the deprotection reaction and the determination of the loading of the amino acid onto the solid support. mostwiedzy.pl

Table 3: UV-Vis Absorbance Maxima for Fmoc-Related Species

| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| Fmoc-amino acid | ~265 nm, ~290 nm, ~301 nm | Varies with amino acid |

| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 |

The molar extinction coefficient can vary slightly depending on the solvent and the specific Fmoc-amino acid. nih.gov

Chromatographic and Electrophoretic Methods for Purity and Identity

Chromatographic techniques are essential for the purification and assessment of the purity of synthetic peptides. The unique properties of this compound-containing peptides necessitate specific considerations in the selection and application of these methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Retention Behavior

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of peptides. nih.govhplc.eu In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eunih.gov

RP-HPLC is a powerful tool for assessing the purity of a synthetic peptide, capable of separating the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities. creative-proteomics.com The high resolution of RP-HPLC can even allow for the separation of diastereomers. nih.gov

Table 4: Factors Influencing Peptide Retention in RP-HPLC

| Feature | Impact on Hydrophobicity | Expected Effect on Retention Time |

| Fmoc group | High | Significant Increase |

| α-methyl group | Moderate | Increase |

| Hydrophobic amino acid side chains | High | Increase |

| Hydrophilic amino acid side chains | Low | Decrease |

| Peptide length | Varies | Generally increases with length |

This table provides a general overview of expected trends.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. However, amino acids and peptides are inherently non-volatile due to their polar, zwitterionic nature and strong intermolecular hydrogen bonding. nih.gov Direct analysis of peptides or this compound by GC is therefore not feasible. The technique requires a chemical derivatization step to convert the polar functional groups (carboxyl, amino) into more volatile, less polar, and thermally stable derivatives. nih.govsigmaaldrich.com